

A Comparative Guide to Apoptosis Inhibition: Ac-VEID-CHO vs. Z-VAD-FMK

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Compound of Interest

Compound Name: Ac-VEID-CHO

Cat. No.: B10770355

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In the intricate landscape of apoptosis research, the selection of an appropriate inhibitor is paramount to achieving reliable and interpretable results. Among the myriad of available caspase inhibitors, **Ac-VEID-CHO** and Z-VAD-FMK have emerged as widely utilized tools. This guide provides a comprehensive comparison of these two inhibitors, offering insights into their mechanisms of action, specificity, and potential off-target effects, supported by experimental data and detailed protocols to aid researchers in making an informed choice for their specific experimental needs.

Mechanism of Action and Target Specificity

Ac-VEID-CHO is a synthetic, peptide-based aldehyde inhibitor. Its design is based on the preferred cleavage sequence of specific caspases. Aldehyde inhibitors like **Ac-VEID-CHO** are generally considered to be reversible or quasi-reversible, forming a covalent but unstable thiohemiacetal adduct with the catalytic cysteine residue in the caspase active site. This interaction is characterized by a relatively rapid on-off rate, allowing for a dynamic inhibition of caspase activity.

Z-VAD-FMK, in contrast, is a fluoromethylketone (FMK)-containing peptide that acts as an irreversible, pan-caspase inhibitor. The benzyloxycarbonyl (Z) group enhances its cell permeability.^[1] The FMK moiety forms a stable covalent bond with the catalytic cysteine of caspases, leading to their permanent inactivation.^[1] This irreversible nature makes Z-VAD-FMK a potent and broad-spectrum inhibitor of apoptosis.^[2]

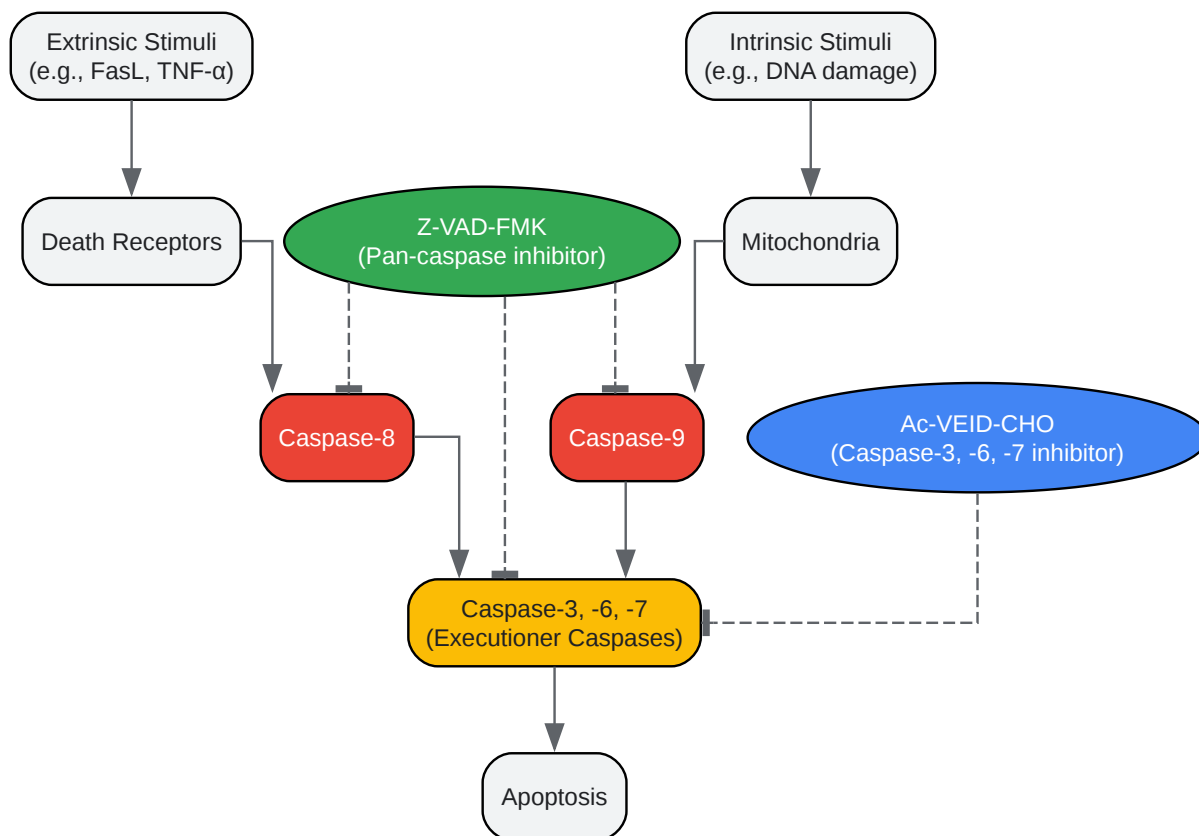
Data Presentation: A Quantitative Comparison

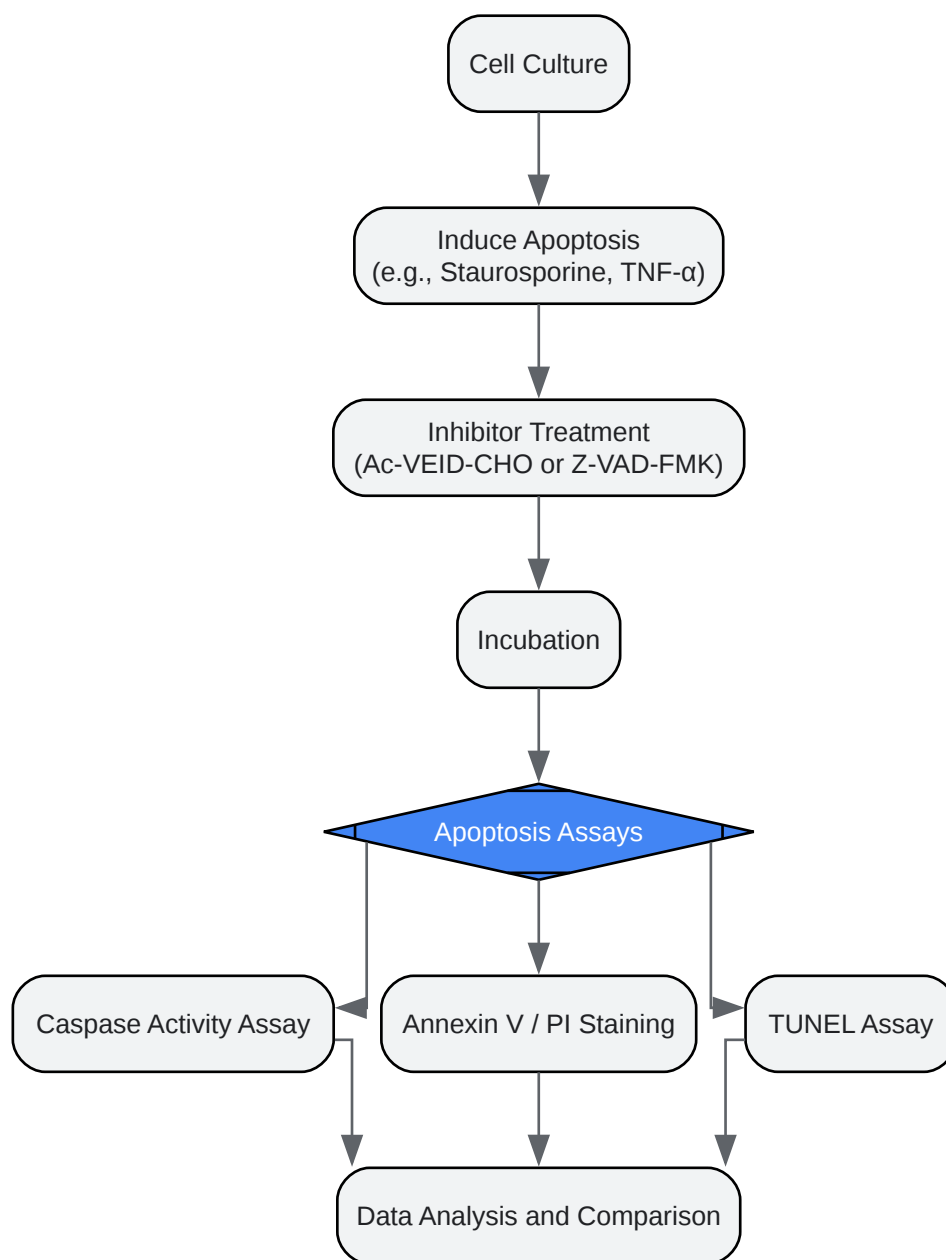
The following table summarizes the key characteristics and reported inhibitory concentrations (IC₅₀) of **Ac-VEID-CHO** and **Z-VAD-FMK** against various caspases. It is important to note that these values are collated from various sources and experimental conditions may differ.

Feature	Ac-VEID-CHO	Z-VAD-FMK
Inhibitor Type	Peptide Aldehyde (Reversible/Quasi-reversible)	Peptide Fluoromethylketone (Irreversible)
Specificity	Selective for specific executioner caspases	Broad-spectrum (Pan-caspase)
Cell Permeability	Generally lower	Enhanced by the Z-group
IC ₅₀ Caspase-1	-	~0.53 µM
IC ₅₀ Caspase-3	Potent inhibitor	Potent inhibitor
IC ₅₀ Caspase-6	Potent inhibitor	Inhibits
IC ₅₀ Caspase-7	Potent inhibitor	Inhibits
IC ₅₀ Caspase-8	-	Inhibits
IC ₅₀ Caspase-9	-	Inhibits
Off-Target Effects	Less characterized	Can induce necroptosis, may affect other proteases
Common Working Conc.	10-100 µM	10-50 µM [3]

Signaling Pathways and Experimental Workflow

To visualize the points of intervention of these inhibitors and the general workflow for their evaluation, the following diagrams are provided.





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References

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